molecular formula C7H10ClNO2 B1377382 Ethyl 2-chloro-2-(cyclopropylimino)acetate CAS No. 1427386-98-8

Ethyl 2-chloro-2-(cyclopropylimino)acetate

Cat. No. B1377382
M. Wt: 175.61 g/mol
InChI Key: MFEHZTBKRQVZLX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(cyclopropylimino)acetate is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-2-(cyclopropylimino)acetate is 1S/C7H10ClNO2/c1-2-11-7(10)6(8)9-5-3-4-5/h5H,2-4H2,1H3/b9-6- . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-chloro-2-(cyclopropylimino)acetate is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

  • Summary of the Application : Ethyl 2-chloro-2-(cyclopropylimino)acetate is used in a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system . Cellulose acetate is one of the most important cellulose derivatives and is commercially produced using the Acetic Acid Process .
  • Methods of Application or Experimental Procedures : The process involves homogeneous acetylation in ionic liquids or other cellulose dissolving solvent systems. This offers milder conditions and the possibility of a one-step synthesis of cellulose acetates with lower degrees of substitution by simply adjusting the equivalents of the acetylation agent .
  • Results or Outcomes : The process resulted in less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source . This resulted in improved mechanical properties of solvent casted foils .

properties

IUPAC Name

ethyl 2-chloro-2-cyclopropyliminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c1-2-11-7(10)6(8)9-5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEHZTBKRQVZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-(cyclopropylimino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-2-(cyclopropylimino)acetate
Reactant of Route 2
Ethyl 2-chloro-2-(cyclopropylimino)acetate

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